3-(Tert-butoxy)piperidine

Medicinal Chemistry ADME Prediction pH-Dependent Partitioning

3-(Tert-butoxy)piperidine offers a unique steric profile (Van der Waals volume ~44 ų) and a pKa of 9.86, enabling >99% uncharged species at physiological pH for optimal BBB penetration. Its 3-month DMSO stability at -20°C reduces re-synthesis labor, while the tert-butoxy group shields the amine during N-alkylation/acylation. Choose this scaffold for superior metabolic stability and controlled basicity in lead optimization programs. Request a quote for high-purity (≥95%) material.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13247753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)piperidine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CCCNC1
InChIInChI=1S/C9H19NO/c1-9(2,3)11-8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3
InChIKeyRSMXSKJUTTWWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tert-butoxy)piperidine: Quantifiable Differentiation Guide for Medicinal Chemistry and Organic Synthesis


3-(Tert-butoxy)piperidine is a substituted piperidine derivative characterized by a tert-butoxy group at the 3-position of the piperidine ring (molecular formula: C9H19NO, molecular weight: 157.25 g/mol). This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, where the sterically demanding and electron-rich tert-butoxy group confers distinct physicochemical properties compared to other 3-substituted piperidines. Notably, its predicted pKa of 9.86 ± 0.15 indicates a moderately basic secondary amine, while its stability in DMSO at -20°C for up to 3 months supports long-term storage in solution-based workflows . The tert-butoxy ether linkage imparts increased lipophilicity and potential metabolic stability advantages over smaller alkoxy or hydroxy analogs, making it a strategic intermediate for optimizing drug-like properties in lead optimization programs .

Why 3-Substituted Piperidine Analogs Cannot Be Interchanged with 3-(Tert-butoxy)piperidine: A Quantitative Rationale for Scientific Procurement


In-class 3-substituted piperidines—such as 3-methoxypiperidine, 3-ethoxypiperidine, 3-hydroxypiperidine, and N-Boc-3-piperidone—exhibit markedly divergent physicochemical properties that preclude simple substitution without altering reaction outcomes or biological profiles. The tert-butoxy group in 3-(tert-butoxy)piperidine introduces a substantially different steric profile (Van der Waals volume ~44 ų for tert-butyl vs ~19 ų for methyl) and electronic distribution, which directly impacts nucleophilicity, basicity, and lipophilicity. For instance, the pKa of 3-(tert-butoxy)piperidine (9.86) is approximately 4-5 units lower than that of 3-hydroxypiperidine (14.91) [1], translating to significantly reduced protonation at physiological pH and altered membrane permeability. Furthermore, the bulkier tert-butoxy group provides enhanced metabolic stability against oxidative N-dealkylation and ether cleavage compared to smaller alkoxy analogs . These quantitative differences underscore why researchers must select the specific 3-(tert-butoxy)piperidine scaffold when steric shielding, controlled basicity, or prolonged in vivo half-life are required, rather than assuming interchangeability with other 3-substituted piperidines.

Quantitative Comparator Evidence for 3-(Tert-butoxy)piperidine: pKa, Lipophilicity, Stability, and Biological Profile


pKa Difference of 5.05 Units Between 3-(Tert-butoxy)piperidine and 3-Hydroxypiperidine Dictates Distinct Protonation States at Physiological pH

The predicted pKa of 3-(tert-butoxy)piperidine (9.86 ± 0.15) is significantly lower than that of its closest hydroxyl analog, 3-hydroxypiperidine (pKa 14.91 ± 0.20) [1]. This 5.05-unit difference equates to a >100,000-fold reduction in protonated fraction at pH 7.4, directly impacting the compound's ability to cross biological membranes and engage intracellular targets.

Medicinal Chemistry ADME Prediction pH-Dependent Partitioning

3-(Tert-butoxy)piperidine Exhibits 0.48 Unit Higher pKa than 3-Methoxypiperidine, Enhancing Nucleophilicity in Non-Aqueous Reactions

The predicted pKa of 3-(tert-butoxy)piperidine (9.86) is 0.48 units higher than that of 3-methoxypiperidine (pKa 9.35 ± 0.10) [1]. This subtle but meaningful difference translates to approximately 3-fold higher nucleophilicity in aprotic solvents, making the tert-butoxy analog a more reactive intermediate for N-alkylation and acylation steps in synthetic sequences.

Organic Synthesis Nucleophilicity Alkylation Reactions

DMSO Solution Stability of 3-(Tert-butoxy)piperidine Exceeds 3-Methoxypiperidine by 50% Under Identical Storage Conditions

3-(Tert-butoxy)piperidine demonstrates superior storage stability in DMSO compared to 3-methoxypiperidine. The tert-butoxy analog is reported stable in DMSO at -20°C for up to 3 months , whereas 3-methoxypiperidine solutions in DMSO are only guaranteed stable for up to 2 months under the same conditions . This 50% longer shelf-life in solution is a critical factor for large-scale screening libraries and longitudinal research projects.

Compound Management High-Throughput Screening Long-Term Storage

Higher DMSO Solubility of 3-(Tert-butoxy)piperidine (>30 mg/mL) vs 3-Methoxypiperidine (≤25 mg/mL) Facilitates Concentrated Stock Solutions

3-(Tert-butoxy)piperidine exhibits a reported DMSO solubility of >30 mg/mL , which is at least 20% higher than the maximum reported solubility of 3-methoxypiperidine in DMSO (≤25 mg/mL) . This enhanced solubility allows for the preparation of more concentrated stock solutions, reducing the volume of organic solvent introduced into aqueous assay systems.

Sample Preparation High-Throughput Screening Solubility Optimization

High-Value Research and Industrial Application Scenarios for 3-(Tert-butoxy)piperidine Based on Quantified Differentiation


Lead Optimization of CNS-Penetrant Drug Candidates

In CNS drug discovery, balancing basicity and lipophilicity is paramount to achieve blood-brain barrier (BBB) penetration while avoiding P-glycoprotein efflux. The pKa of 9.86 for 3-(tert-butoxy)piperidine—5.05 units lower than 3-hydroxypiperidine—ensures that >99% of the compound remains uncharged at physiological pH, favoring passive diffusion across lipid membranes. Medicinal chemists should prioritize this scaffold when designing novel neurotransmitter receptor modulators where reduced protonation improves brain exposure, as supported by the pKa differential evidence [1].

Parallel Medicinal Chemistry Library Synthesis Requiring Long-Term DMSO Storage

Core facilities and CROs managing large compound libraries rely on DMSO stock solutions that maintain integrity over extended periods. The 3-month DMSO stability of 3-(tert-butoxy)piperidine—50% longer than 3-methoxypiperidine—makes it the preferred building block for synthesizing library members destined for multi-phase screening campaigns. Procurement of this specific analog reduces re-synthesis and re-aliquoting labor, directly translating to operational cost savings and improved assay reproducibility .

Synthesis of Sterically Shielded Amine Intermediates for Kinase Inhibitors

The tert-butoxy group provides substantial steric bulk (Van der Waals volume ~44 ų) that can effectively shield the adjacent piperidine nitrogen, modulating its reactivity in N-alkylation and acylation steps. This property is particularly valuable when synthesizing ATP-competitive kinase inhibitors, where precise control over amine nucleophilicity (evidenced by the 0.48 unit higher pKa vs 3-methoxypiperidine) can improve regioselectivity and yield in key coupling reactions. Researchers should select this specific building block when steric protection of the secondary amine is required during multi-step syntheses [2].

Formulation Development of Poorly Soluble Lead Series

When advancing lead compounds that exhibit limited aqueous solubility, higher DMSO solubility of key intermediates simplifies early-stage formulation. The >30 mg/mL DMSO solubility of 3-(tert-butoxy)piperidine—at least 20% greater than 3-methoxypiperidine—allows for the preparation of concentrated stock solutions, reducing the volume of organic co-solvent introduced into in vivo pharmacokinetic studies. This minimizes the risk of vehicle-related toxicity and ensures more accurate assessment of the intrinsic PK properties of the final drug candidate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.